

RP-6685: A Deep Dive into its Mechanism of Action in DNA Repair

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RP-6685 is a potent and selective, orally bioavailable small molecule inhibitor of DNA Polymerase Theta (Polθ), an enzyme with a critical role in a specialized DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ) or alternative end-joining (alt-EJ).[1][2] Polθ is a key target in precision oncology, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring mutations in the BRCA1 or BRCA2 genes.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of **RP-6685**, detailing the underlying DNA repair pathways, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism: Synthetic Lethality with Homologous Recombination Deficiency

The primary mechanism of action of **RP-6685** is rooted in the concept of synthetic lethality. In normal, healthy cells, DSBs are primarily repaired through two major pathways: the high-fidelity Homologous Recombination (HR) pathway and the more error-prone Non-Homologous End Joining (NHEJ) pathway.[2] When the HR pathway is compromised, for instance due to mutations in BRCA1 or BRCA2, cells become increasingly reliant on alternative repair pathways like MMEJ, which is driven by Polθ, to survive.[2][4]

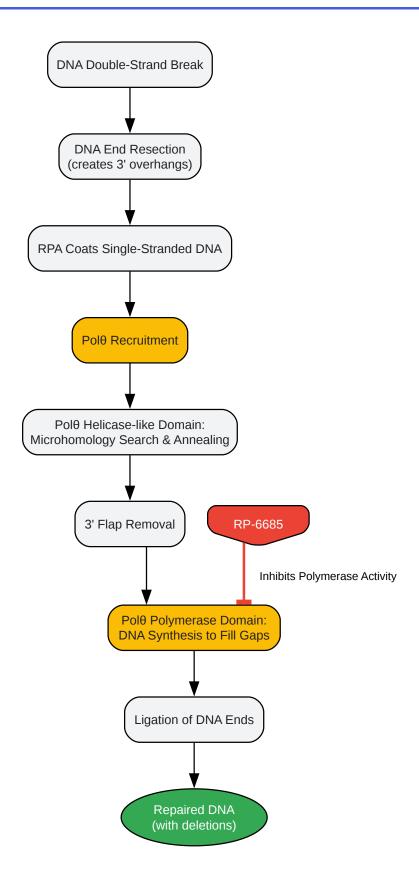


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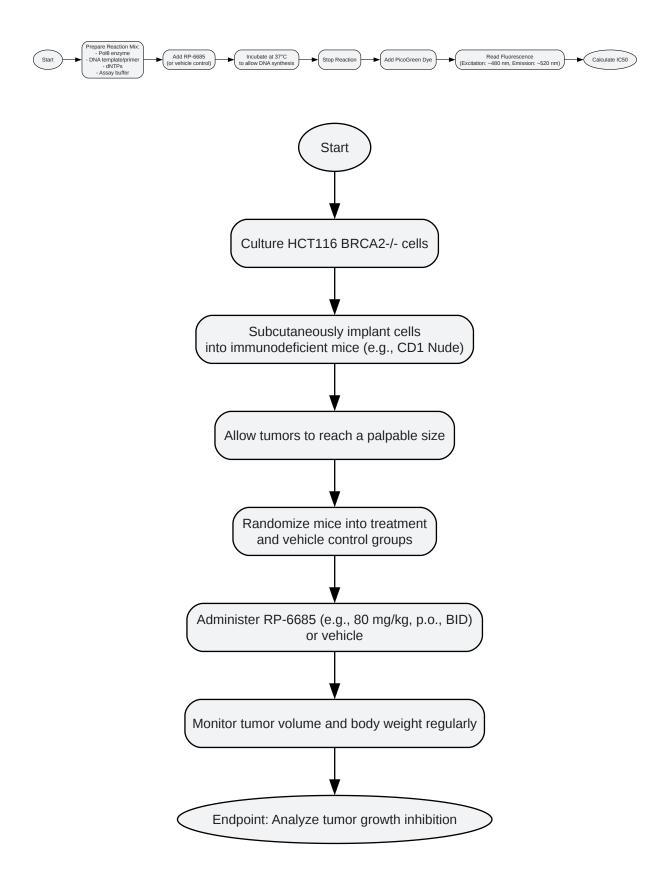
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By inhibiting Pol0, **RP-6685** effectively disables this crucial backup repair mechanism in HR-deficient cancer cells. The resulting accumulation of unrepaired DNA double-strand breaks leads to genomic instability and ultimately, cell death.[2] This selective targeting of cancer cells with a specific genetic vulnerability, while sparing normal cells with intact HR, is the hallmark of a synthetic lethal therapeutic approach.













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